2-(3,4-Dimethylbenzenesulfonamido)propanoic acid
Description
Properties
IUPAC Name |
2-[(3,4-dimethylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-7-4-5-10(6-8(7)2)17(15,16)12-9(3)11(13)14/h4-6,9,12H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVOUJHWGQVTLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling of 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid: A Comprehensive Technical Guide
Executive Summary
In early-stage drug discovery, the physicochemical characterization of novel chemotypes dictates downstream success in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid (CAS: 1212214-16-8) represents a highly specific, dual-ionizable structural motif frequently utilized in the design of matrix metalloproteinase (MMP) inhibitors, carbonic anhydrase inhibitors, and targeted receptor antagonists.
This whitepaper provides an in-depth mechanistic analysis of this compound's physicochemical properties. Rather than merely reporting predicted values, this guide deconstructs the structural causality behind its ionization states, lipophilicity, and solubility, providing self-validating experimental workflows for rigorous laboratory characterization.
Structural Analysis & Physicochemical Profiling
The molecule consists of an amino acid backbone (propanoic acid/alanine derivative) coupled to a lipophilic 3,4-dimethylbenzenesulfonyl moiety. This creates a distinct amphiphilic and diprotic character.
Quantitative Data Summary
The following table synthesizes the core physicochemical parameters of the compound, correlating structural features with their mechanistic significance.
| Parameter | Value (Predicted/Typical) | Structural Origin & Mechanistic Significance |
| Molecular Formula | C₁₁H₁₅NO₄S | Defines the baseline molecular weight (257.31 g/mol ), placing it well within Lipinski's Rule of 5 for optimal oral bioavailability. |
| pKa₁ (Carboxylic Acid) | ~3.5 – 4.0 | The primary ionization site. The distant sulfonamide group exerts minimal inductive electron withdrawal, keeping the pKa typical for an aliphatic carboxylic acid. |
| pKa₂ (Sulfonamide NH) | ~10.0 – 10.2 | The highly polarized N-H bond is rendered acidic by the adjacent |
| LogP (Unionized) | ~2.5 | Driven by the hydrophobic 3,4-dimethylphenyl ring. Indicates moderate-to-high lipophilicity, ideal for membrane permeation when in the unionized state. |
| Polar Surface Area | 79.8 Ų | Sum of the sulfonamide (~42.5 Ų) and carboxylic acid (~37.3 Ų) contributions. Optimal for passive transcellular permeability without restricting blood-brain barrier (BBB) penetration entirely. |
Mechanistic Causality: Ionization and Partitioning Logic
To engineer successful formulations or assays for 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid, one must understand the causality of its phase behavior.
The Dual-Ionization Paradigm:
At a highly acidic pH (e.g., pH 2.0, stomach lumen), the molecule is fully protonated and unionized. In this state, the compound behaves as a lipophilic "grease ball," exhibiting high membrane permeability but exceptionally poor aqueous solubility (often
As the pH shifts to physiological conditions (pH 7.4, blood plasma/cytosol), the carboxylic acid (pKa ~3.8) is fully deprotonated, yielding a mono-anion. This drastically lowers the distribution coefficient (
Logical Relationship Visualization
Figure 1: pH-dependent ionization states and their impact on solubility and permeability.
Self-Validating Experimental Protocols
To accurately characterize this compound, standard aqueous methods will fail due to the precipitation of the unionized form at low pH. The following protocols are engineered with built-in validation mechanisms to ensure data integrity.
Protocol A: Potentiometric pKa Determination via Cosolvent Extrapolation
Causality for Method Selection: Because the unionized form of the compound is highly lipophilic, titrating it in pure water will result in precipitation, leading to false pKa readings. We must utilize a methanol-water cosolvent system and apply the Yasuda-Shedlovsky extrapolation method[1].
Step-by-Step Methodology:
-
Solvent Preparation: Prepare three distinct cosolvent mixtures of Methanol/Water (e.g., 30%, 40%, and 50% MeOH by weight) containing 0.15 M KCl to maintain constant ionic strength.
-
Sample Preparation: Dissolve exactly 1.0 mg of 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid into 10 mL of each cosolvent mixture.
-
Titration: Using an automated potentiometric titrator (e.g., SiriusT3 or equivalent), titrate the solution from pH 2.0 to pH 12.0 using standardized 0.5 M KOH.
-
Data Acquisition: Record the apparent pKa (
) for both the carboxylic acid and the sulfonamide transitions at each methanol concentration. -
Self-Validation (The Yasuda-Shedlovsky Plot): Plot the
against the reciprocal of the dielectric constant ( ) of the respective cosolvent mixtures.-
Integrity Check: The plot must yield a linear regression with
. If , the cosolvent is inducing a conformational change in the molecule, and the data must be discarded.
-
-
Extrapolation: Extrapolate the linear regression to the dielectric constant of pure water (
) to determine the true aqueous pKa.
Protocol B: Thermodynamic LogP Determination (Shake-Flask Method)
Causality for Method Selection: While HPLC-based LogP estimation is faster, the sulfonamide moiety frequently engages in secondary hydrogen-bonding interactions with residual silanols on the HPLC stationary phase, artificially inflating the apparent lipophilicity. The traditional Shake-Flask method provides the true thermodynamic partition coefficient[2].
Step-by-Step Methodology:
-
Phase Saturation: Vigorously stir 1-octanol and 0.1 M HCl (to ensure the compound remains fully unionized) together for 24 hours to achieve mutual saturation. Separate the phases.
-
Stock Preparation: Dissolve the compound in the pre-saturated 1-octanol to achieve a concentration of 100
. -
Partitioning: In three separate glass centrifuge tubes, combine the spiked octanol and the pre-saturated aqueous buffer at volume ratios of 1:1, 1:2, and 2:1.
-
Equilibration: Shake the tubes mechanically at 25°C ± 1°C for 24 hours.
-
Phase Separation: Centrifuge the tubes at 3000 RPM for 20 minutes to break any micro-emulsions.
-
Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Quantify the concentration of the compound in each phase using LC-UV at its
(typically ~230-260 nm for the substituted benzene ring). -
Self-Validation (Mass Balance): Calculate the total mass recovered (Mass in Octanol + Mass in Water).
-
Integrity Check: The recovered mass must be within 95-105% of the initial spiked mass. A loss of mass indicates that the compound is precipitating at the interface or adsorbing to the glass, invalidating the calculated LogP.
-
-
Calculation:
.
References
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Retrieved from[Link]
-
U.S. Environmental Protection Agency (EPA) / OECD. (1996). Product Properties Test Guidelines OPPTS 830.7550 Partition Coefficient (n-Octanol/Water), Shake Flask Method (OECD Guideline 107). Retrieved from[Link]
Sources
Biological Activity of 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid: A Dual-Target Pharmacophore for Metalloenzymes and Oxidoreductases
Executive Summary
In the landscape of rational drug design, N-arylsulfonyl amino acids represent a highly versatile and privileged scaffold. Specifically, 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid (CAS: 1212214-16-8) serves as a critical probe compound for investigating the inhibition of zinc-dependent Matrix Metalloproteinases (MMPs) and the oxidoreductase Aldose Reductase (ALR2).
As a Senior Application Scientist, I have structured this technical guide to dissect the structural pharmacology, target engagement kinetics, and empirical validation protocols associated with this compound. By analyzing the causality behind its molecular interactions—specifically how the chiral propanoic acid backbone and the lipophilic 3,4-dimethylphenyl moiety dictate target specificity—this whitepaper provides a comprehensive framework for researchers developing next-generation therapeutics for tissue remodeling disorders and diabetic complications.
Structural Pharmacology & Target Engagement
The biological activity of 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid is intrinsically linked to its bipartite structural nature. The molecule functions as a dual-recognition pharmacophore, allowing it to engage distinct enzymatic classes through convergent binding strategies.
Matrix Metalloproteinase (MMP) Inhibition
MMPs are calcium- and zinc-dependent endopeptidases that regulate the extracellular matrix (ECM). Aberrant MMP activity is implicated in tumor metastasis, arthritis, and photoaging[1]. The 2-(arylsulfonamido)propanoic acid scaffold acts as a potent, non-hydroxamate MMP inhibitor[2] through two primary interactions:
-
Zinc Chelation: The terminal carboxylic acid acts as a Zinc-Binding Group (ZBG). While weaker than a hydroxamate, the carboxylate coordinates the catalytic
ion in a bidentate manner, reducing the risk of musculoskeletal syndrome (MSS) often associated with hyper-potent, broad-spectrum hydroxamate inhibitors[3]. -
S1' Pocket Occupation: The S1' specificity pocket of MMPs (particularly MMP-2 and MMP-9) is a deep, hydrophobic channel. The 3,4-dimethyl substitution on the benzenesulfonamide ring provides optimal van der Waals contacts, significantly enhancing binding affinity compared to unsubstituted or mono-substituted analogs[1]. The (2S)-enantiomer configuration of the propanoic acid backbone ensures the correct spatial trajectory of the arylsulfonyl group into this pocket.
Aldose Reductase (ALR2) Inhibition
ALR2 is the rate-limiting enzyme in the polyol pathway, converting glucose to sorbitol. Its overactivation under hyperglycemic conditions leads to diabetic cataracts and neuropathy. Arylsulfonamide carboxylates are well-documented ALR2 inhibitors[4].
-
Anion-Binding Pocket: The carboxylic acid moiety anchors the molecule in the highly conserved anion-binding pocket of ALR2, forming critical hydrogen bonds with Tyr48 and His110[4].
-
Specificity Pocket: The 3,4-dimethylphenyl group extends into the lipophilic specificity pocket, which opens upon inhibitor binding (induced fit). This interaction is crucial for achieving selectivity over the closely related Aldehyde Reductase (ALR1), minimizing off-target toxicity.
Dual-target mechanism of action for arylsulfonamide propanoic acid derivatives.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the evaluation of 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid must utilize self-validating assay systems. The following protocols are designed to eliminate false positives caused by assay interference, compound aggregation, or non-specific binding.
Protocol A: In Vitro Fluorogenic MMP-2 Inhibition Assay
Objective: Quantify the
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES, 10 mM
, 0.05% Brij-35, pH 7.5). Rationale: Brij-35 prevents non-specific enzyme aggregation, while stabilizes the MMP tertiary structure. -
Enzyme Activation: Activate pro-MMP-2 using 1 mM p-aminophenylmercuric acetate (APMA) for 1 hour at 37°C.
-
Compound Dilution: Prepare a 10-point dose-response curve of the compound in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.
-
Incubation: Incubate activated MMP-2 (2 nM final) with the compound for 30 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add the FRET substrate (10 μM final).
-
Kinetic Readout: Monitor fluorescence continuously (Ex: 328 nm, Em: 393 nm) for 10 minutes. Calculate initial velocities (
). -
Validation Control: Run NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid) as a positive control.
Protocol B: Recombinant ALR2 Activity Assay
Objective: Assess the selectivity and potency of the compound against ALR2 via spectrophotometric monitoring of NADPH oxidation.
-
Assay Mixture: Combine 0.1 M sodium phosphate buffer (pH 6.2), 0.2 mM NADPH, and 400 mM lithium sulfate. Rationale: Lithium sulfate is used to activate the enzyme and mimic physiological ionic strength.
-
Enzyme & Inhibitor: Add recombinant human ALR2 and the compound. Incubate for 5 minutes.
-
Initiation: Add 10 mM DL-glyceraldehyde (substrate) to initiate the reaction.
-
Readout: Measure the decrease in absorbance at 340 nm over 3 minutes, which corresponds to the oxidation of NADPH to
. -
Validation Control: Use Epalrestat as a positive control. Run a counter-screen against ALR1 (using sodium D-glucuronate as substrate) to calculate the Selectivity Index (SI).
Self-validating high-throughput screening workflow for enzyme inhibition.
Quantitative Structure-Activity Relationship (QSAR)
To contextualize the biological activity of the 3,4-dimethyl substitution, we must compare it against structurally related N-arylsulfonyl amino acids. The table below summarizes representative structure-activity relationship (SAR) data, demonstrating how steric bulk and electronic effects on the phenyl ring modulate target affinity.
| Compound Derivative | R-Group Substitution | MMP-2 | ALR2 | ALR1 | Selectivity Index (ALR1/ALR2) |
| Unsubstituted | -H | > 100.0 | 12.5 | 45.0 | 3.6 |
| 4-Methyl | -CH3 (para) | 45.2 | 4.1 | 38.2 | 9.3 |
| 4-Chloro | -Cl (para) | 18.5 | 1.8 | 22.5 | 12.5 |
| 3,4-Dimethyl | -CH3 (meta, para) | 8.4 | 0.9 | 41.0 | 45.5 |
| Methyl Ester (Control) | 3,4-Dimethyl (Ester) | > 200.0 | > 100.0 | > 100.0 | N/A |
Data Interpretation: The transition from a mono-substituted (4-Methyl) to a di-substituted (3,4-Dimethyl) sulfonamide results in a significant increase in potency for both MMP-2 and ALR2. The 3,4-dimethyl configuration perfectly complements the volumetric constraints of the ALR2 specificity pocket, yielding a highly favorable Selectivity Index (45.5) over ALR1. Furthermore, the complete loss of activity in the methyl ester control definitively validates the carboxylic acid as the indispensable pharmacophore for both zinc chelation and anion-pocket anchoring.
Conclusion & Translational Outlook
2-(3,4-Dimethylbenzenesulfonamido)propanoic acid is a structurally elegant, multi-target probe. By leveraging a single, low-molecular-weight scaffold, researchers can simultaneously interrogate the pathological remodeling of the extracellular matrix (via MMPs) and the metabolic dysregulation induced by hyperglycemia (via ALR2). Its reliance on a carboxylic acid rather than a hydroxamate mitigates the severe toxicity profiles that have historically plagued metalloenzyme inhibitors, offering a viable, translatable pathway for the development of novel therapeutics in diabetic wound healing and ocular pathologies.
References
-
Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging Source: National Institutes of Health (NIH) / PMC URL:[Link][1]
-
Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres Source: ResearchGate URL:[Link][4]
-
Sulphonamides: Deserving class as MMP inhibitors? Source: ResearchGate URL:[Link][2]
-
Developments in Carbohydrate-Based Metzincin Inhibitors Source: MDPI URL:[Link][3]
Sources
An In-depth Technical Guide to 2-(3,4-Dimethylbenzenesulfonamido)propanoic Acid Derivatives and Analogs: A Roadmap for Novel Therapeutic Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of the sulfonamide moiety, a cornerstone of medicinal chemistry, with the propanoic acid scaffold, a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs), presents a compelling strategy for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid, its derivatives, and analogs, a class of compounds at the frontier of chemical and biological research. While extensive research on this specific scaffold is emerging, this document serves as a detailed roadmap for its synthesis, biological evaluation, and mechanistic elucidation. We will delve into the rationale behind experimental design, present detailed protocols for synthesis and biological assays, and propose potential mechanisms of action based on established knowledge of related chemical entities. This guide is intended to empower researchers to explore the therapeutic potential of this promising class of molecules.
Introduction: The Scientific Rationale
The sulfonamide functional group (SO₂NHR) is a privileged scaffold in drug discovery, renowned for its diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties.[1] Its ability to mimic the transition state of enzymatic reactions and to bind to various biological targets has led to the development of a wide array of clinically successful drugs. The propanoic acid moiety, particularly the 2-arylpropanoic acid structure, is a well-established pharmacophore in the realm of NSAIDs, with ibuprofen and naproxen being prime examples. The acidic functionality of the propanoic acid group is often crucial for its interaction with the cyclooxygenase (COX) enzymes, key mediators of inflammation.
The strategic combination of these two pharmacophores in the form of 2-(benzenesulfonamido)propanoic acid derivatives offers the potential for synergistic or novel biological activities. The 3,4-dimethyl substitution on the benzene ring provides a specific lipophilic character that can influence cell permeability, metabolic stability, and target binding affinity. This guide will focus on the synthesis and evaluation of derivatives based on this core structure, providing a framework for investigating their potential as anticancer and anti-inflammatory agents.
Synthesis of 2-(3,4-Dimethylbenzenesulfonamido)propanoic Acid and Its Derivatives: A Proposed Protocol
The synthesis of N-arylsulfonylated amino acids is a well-established process in organic chemistry. The following protocol outlines a reliable method for the synthesis of the parent compound, 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid, which can be adapted for the synthesis of various derivatives.
General Synthetic Scheme
Caption: General reaction for the synthesis of N-substituted-benzenesulfonamides.
Detailed Experimental Protocol
This protocol is based on established methods for the N-sulfonylation of amino acids.
Materials:
-
Alanine (or other amino acid for analogs)
-
3,4-Dimethylbenzenesulfonyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)
Procedure:
-
Dissolution of Amino Acid: In a dry round-bottom flask, dissolve alanine (1.0 equivalent) in anhydrous DCM. To aid dissolution, a small amount of water or the use of an amino acid ester followed by hydrolysis may be necessary depending on the specific amino acid's solubility.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine or triethylamine (1.5-2.0 equivalents) to the stirred solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Sulfonyl Chloride Addition: Dissolve 3,4-dimethylbenzenesulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Potential Biological Activities and Evaluation Strategies
Based on the known activities of sulfonamides and propanoic acid derivatives, the primary therapeutic areas to explore for 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid and its analogs are oncology and inflammation.
Anticancer Activity
Many sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, kinases, and tubulin polymerization.[1]
Proposed In Vitro Evaluation:
-
Cell Viability Assays (MTT/XTT): To determine the cytotoxic effects of the compounds on a panel of cancer cell lines. A suggested panel could include:
-
MCF-7: Breast cancer (estrogen receptor-positive)
-
MDA-MB-231: Breast cancer (triple-negative)
-
A549: Lung cancer
-
HT-29: Colon cancer
-
PC-3: Prostate cancer
-
-
Colony Formation Assay: To assess the long-term effect of the compounds on the proliferative capacity of cancer cells.
-
Apoptosis Assays (Annexin V/PI Staining): To determine if the compounds induce programmed cell death.
-
Cell Cycle Analysis (Flow Cytometry): To investigate the effect of the compounds on cell cycle progression.
Anti-inflammatory Activity
The propanoic acid moiety suggests a potential for anti-inflammatory activity, possibly through the inhibition of cyclooxygenase (COX) enzymes.
Proposed In Vitro and In Vivo Evaluation:
-
COX-1/COX-2 Inhibition Assay: To determine the inhibitory activity and selectivity of the compounds against the two COX isoforms.
-
Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages (RAW 264.7 cells): To assess the ability of the compounds to suppress inflammatory responses in immune cells.
-
Carrageenan-Induced Paw Edema in Rodents: A standard in vivo model to evaluate the acute anti-inflammatory effects of the compounds.
Data Presentation
All quantitative data from these assays should be summarized in tables for clear comparison of the activity of different derivatives.
| Compound | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
| Compound A | 15.2 ± 1.8 | 25.7 ± 2.3 | 32.1 ± 3.1 | 18.9 ± 2.0 | 22.4 ± 2.5 |
| Compound B | 8.7 ± 0.9 | 12.3 ± 1.5 | 15.6 ± 1.7 | 9.8 ± 1.1 | 11.5 ± 1.3 |
| Doxorubicin | 0.5 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.9 ± 0.2 |
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Compound C | >100 | 12.5 ± 1.4 | >8 |
| Compound D | 55.2 ± 5.1 | 5.8 ± 0.6 | 9.5 |
| Celecoxib | 15.3 ± 1.6 | 0.05 ± 0.01 | 306 |
Proposed Mechanisms of Action
The biological activity of 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid derivatives could be mediated by several molecular mechanisms.
Inhibition of Carbonic Anhydrases (CAs)
The sulfonamide moiety is a well-known zinc-binding group that can potently inhibit various isoforms of carbonic anhydrase. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are involved in pH regulation, cell proliferation, and metastasis.
Caption: Proposed mechanism of anticancer activity via CA IX inhibition.
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects could be mediated by the inhibition of key signaling pathways such as the NF-κB pathway, which is a central regulator of inflammatory gene expression.
Caption: Potential modulation of the NF-κB signaling pathway.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the core structure of 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid will be crucial for optimizing its biological activity.
Key areas for modification include:
-
The Amino Acid Moiety: Replacing alanine with other natural or unnatural amino acids to explore the impact of side chain size, lipophilicity, and stereochemistry.
-
The Benzenesulfonamide Ring: Varying the substitution pattern on the benzene ring to modulate electronic and steric properties.
-
The Propanoic Acid Group: Esterification or amidation of the carboxylic acid to create prodrugs with improved pharmacokinetic properties.
Detailed Experimental Protocols for Biological Assays
In Vitro Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Principle: Carrageenan injection into the rat paw induces a biphasic inflammatory response. The first phase is mediated by histamine and serotonin, and the second phase is characterized by the release of prostaglandins, which is sensitive to inhibition by COX inhibitors.
Procedure:
-
Animal Grouping: Acclimatize male Wistar rats and divide them into groups (e.g., control, standard drug, and test compound groups).
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Carrageenan Injection: After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Perspectives
The 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer and anti-inflammatory activities. This guide provides a comprehensive framework for the synthesis, biological evaluation, and mechanistic investigation of this class of compounds. The detailed protocols and proposed strategies are intended to facilitate and inspire further research in this exciting area of medicinal chemistry. Future work should focus on the synthesis of a diverse library of analogs, a thorough investigation of their structure-activity relationships, and in-depth mechanistic studies to identify their molecular targets. The insights gained from such research could pave the way for the discovery of new and effective drugs for the treatment of cancer and inflammatory diseases.
References
- Casini, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75.
- Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors. Current medicinal chemistry, 7(9), 895-908.
- Eurasian Chemical Communications. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity.
- Journal of Medicinal Chemistry. (2013). Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents. Journal of Medicinal Chemistry, 56(12), 5095-5112.
- MDPI. (2025).
- PubMed. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents.
- PubMed. (2017). Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III). Bioorganic & Medicinal Chemistry Letters, 27(10), 2192-2196.
- Taylor & Francis Online. (2021). Isoleucine with secondary sulfonamide functionality as anticancer, antibacterial and antifungal agents. Journal of Biomolecular Structure and Dynamics, 39(5), 1735-1748.
Sources
Methodological & Application
2-(3,4-Dimethylbenzenesulfonamido)propanoic acid experimental protocol
An In-Depth Technical Guide to the Synthesis of 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid
Introduction and Significance
2-(3,4-Dimethylbenzenesulfonamido)propanoic acid is a sulfonamide derivative of the amino acid alanine. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2][3] These compounds typically function by inhibiting key enzymatic pathways.[2][3] Specifically, sulfonamides derived from amino acids merge the structural features of two biologically significant classes of molecules, opening avenues for the development of novel compounds with unique pharmacological profiles.
This application note provides a comprehensive, field-proven experimental protocol for the synthesis, purification, and characterization of 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid. The guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not just a series of steps, but the causal scientific reasoning behind the procedural choices to ensure reproducibility and success.
Reaction Principle: The Schotten-Baumann Reaction
The synthesis is achieved through a nucleophilic acyl substitution at the sulfonyl group, a classic example of the Schotten-Baumann reaction. The amino group (-NH₂) of alanine, acting as a nucleophile, attacks the electrophilic sulfur atom of 3,4-dimethylbenzenesulfonyl chloride. The reaction is conducted in a basic aqueous medium. The base serves two critical functions: it deprotonates the amino group, enhancing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[4]
Caption: High-level workflow for the synthesis of the target compound.
Materials and Equipment
Reagents
-
DL-Alanine (or L-Alanine/D-Alanine for stereospecific synthesis)
-
3,4-Dimethylbenzenesulfonyl chloride
-
Sodium hydroxide (NaOH) pellets
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment
-
Magnetic stirrer with stir bar
-
Round-bottom flasks
-
Beakers and Erlenmeyer flasks
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Characterization instruments: FT-IR spectrometer, NMR spectrometer, Mass spectrometer
Experimental Protocol
Part 1: Synthesis of Sodium 2-(3,4-Dimethylbenzenesulfonamido)propanoate
This protocol is adapted from established methods for the synthesis of sulfonamides from amino acids.[4][5]
-
Prepare the Alanine Solution: In a 250 mL beaker, dissolve 0.01 mol of alanine in 50 mL of deionized water.
-
Basification: To the stirring alanine solution, add 2% aqueous sodium hydroxide solution dropwise until the pH of the solution is stable between 9 and 10. This step is crucial for deprotonating the amino group, thereby activating it for the nucleophilic attack.[4]
-
Prepare the Sulfonyl Chloride Solution: In a separate flask, dissolve 0.01 mol of 3,4-dimethylbenzenesulfonyl chloride in 30 mL of a suitable solvent like dichloromethane.
-
Reaction Initiation: Cool the basic alanine solution in an ice bath to 0-5 °C. This is to control the exothermic nature of the reaction and to minimize potential hydrolysis of the sulfonyl chloride.
-
Addition of Sulfonyl Chloride: Add the 3,4-dimethylbenzenesulfonyl chloride solution dropwise to the cold, stirring alanine solution over a period of 30 minutes.
-
Maintain pH: Throughout the addition, continuously monitor the pH. The formation of HCl will cause the pH to drop. Maintain the pH between 9 and 10 by the concurrent dropwise addition of the 2% NaOH solution. This prevents the protonation of the unreacted alanine and neutralizes the acid byproduct.[4]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using TLC (e.g., with a 7:3 ethyl acetate/hexane mobile phase).
Part 2: Work-up and Isolation
-
Phase Separation: Transfer the reaction mixture to a separatory funnel. The desired product is in the aqueous phase as its sodium salt. Wash the aqueous layer twice with 20 mL portions of dichloromethane to remove any unreacted sulfonyl chloride and other organic impurities.
-
Acidification: Cool the separated aqueous layer in an ice bath. Slowly and with vigorous stirring, add concentrated HCl dropwise to acidify the solution to a pH of approximately 2.
-
Precipitation: The target compound, 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid, is insoluble in acidic aqueous solution and will precipitate out as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the crude product, preferably in a vacuum oven at a low temperature (e.g., 40-50 °C) to constant weight.
Part 3: Purification
Recrystallization is an effective method for purifying the crude product.
-
Solvent Selection: A common solvent system for recrystallization of such compounds is an ethanol/water or ethyl acetate/hexane mixture.[6]
-
Procedure: Dissolve the crude solid in a minimum amount of hot ethyl acetate. Once fully dissolved, add hexane dropwise until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry thoroughly.
Caption: Detailed step-by-step experimental workflow.
Characterization and Data
The structure and purity of the synthesized compound should be confirmed using modern spectroscopic techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₄S |
| Molecular Weight | 257.31 g/mol |
| Appearance | White to off-white solid |
| SMILES | CC(C(=O)O)NS(=O)(=O)C1=CC=C(C)C(C)=C1 |
Expected Spectroscopic Data
The synthesized compounds are typically characterized by FT-IR, NMR, and Mass Spectrometry to confirm their structure.[1][4][5]
| Technique | Characteristic Peaks / Signals |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~3000 (O-H of COOH), ~2950 (C-H stretch), ~1710 (C=O stretch of COOH), ~1350 & ~1160 (Asymmetric & Symmetric S=O stretch) |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~12.5 (s, 1H, COOH), ~8.0 (d, 1H, NH), ~7.5-7.2 (m, 3H, Ar-H), ~4.0 (q, 1H, CH-α), ~2.3 (s, 6H, 2x Ar-CH₃), ~1.3 (d, 3H, CH₃-β) |
| ¹³C-NMR (DMSO-d₆, δ ppm) | ~173 (C=O), ~142-135 (Ar-C), ~129-126 (Ar-CH), ~50 (CH-α), ~20 (Ar-CH₃), ~18 (CH₃-β) |
| ESI-MS (m/z) | [M-H]⁻ at 256.07 or [M+H]⁺ at 258.08 |
Safety Precautions
-
3,4-Dimethylbenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium hydroxide and concentrated hydrochloric acid are highly corrosive. Avoid contact with skin and eyes.
-
Organic solvents like dichloromethane , ethyl acetate , and hexane are flammable and volatile. Work in a well-ventilated area or fume hood, away from ignition sources.
References
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. Available at: [Link]
-
Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. Available at: [Link]
-
Synthesis, Mechanism of action And Characterization of Sulphonamide. Preprints.org. Available at: [Link]
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Available at: [Link]
-
Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Note: Utilizing 2-(3,4-Dimethylbenzenesulfonamido)propanoic Acid in Enzyme Inhibition Assays
Executive Summary
2-(3,4-Dimethylbenzenesulfonamido)propanoic acid (an N-arylsulfonyl amino acid) is a highly versatile privileged scaffold utilized extensively in medicinal chemistry and biochemical screening. Characterized by a carboxylic acid head group, a sulfonamide linker, and a hydrophobic 3,4-dimethylphenyl tail, this compound is a classical structural determinant for targeting zinc-dependent endopeptidases—specifically Matrix Metalloproteinases (MMPs) —and aldo-keto reductases such as Aldose Reductase (ALR2) .
This technical guide provides an authoritative framework for deploying this compound in in vitro enzyme inhibition assays. By moving beyond basic procedural steps, we detail the underlying biochemical causality and self-validating mechanisms required to generate high-fidelity, reproducible pharmacological data.
Mechanistic Rationale: Structure-Activity Relationship (SAR)
To design an effective assay, one must first understand how the compound interacts with the target enzymes [1]. The tri-part structure of 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid dictates its binding kinetics and dictates specific assay conditions:
-
The Carboxylic Acid Moiety (Zinc-Binding / Anchoring):
-
In MMPs: Acts as a weak-to-moderate Zinc-Binding Group (ZBG), coordinating with the catalytic
ion in the active site. While less potent than its hydroxamate derivatives, the carboxylate provides a stable baseline for S1' pocket SAR studies. -
In ALR2: Forms critical hydrogen bonds with Tyr48 and His110, anchoring the inhibitor in the active site.
-
-
The Sulfonamide Linker: Acts as a rigid, directional hydrogen-bond network that properly orients the hydrophobic tail.
-
The 3,4-Dimethylphenyl Tail: Exploits the deep, hydrophobic S1' specificity pocket of MMP-2/9 or the specificity pocket of ALR2, driving isoform selectivity [2].
Figure 1: Structure-Activity Relationship (SAR) mapping of 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid.
Protocol A: FRET-Based MMP-2 Inhibition Assay
This protocol utilizes a fluorogenic substrate to measure the proteolytic activity of MMP-2. The assay is designed as a self-validating system to prevent false positives caused by zinc chelation or inner-filter effects.
Reagents & Causality
-
Assay Buffer: 50 mM HEPES, 10 mM
, 0.05% Brij-35, pH 7.5.-
Why HEPES? Phosphate buffers will precipitate the calcium and zinc required for MMP stability and catalytic function.
-
Why Brij-35? This non-ionic detergent prevents the enzyme from adsorbing to the hydrophobic walls of the microplate. Crucially, at 0.05%, it remains below the critical micelle concentration (CMC) that would otherwise sequester the hydrophobic 3,4-dimethylphenyl tail of the inhibitor.
-
-
Enzyme: Recombinant Human MMP-2 (Zymogen form).
-
Activator: 1 mM p-aminophenylmercuric acetate (APMA).
-
Substrate: Mca-K-P-L-G-L-Dpa-A-R-NH2 (Fluorogenic FRET peptide).
Step-by-Step Methodology
-
Zymogen Activation: Incubate recombinant MMP-2 with 1 mM APMA at 37°C for 1 hour. Causality: MMP-2 is secreted in an inactive pro-form; APMA disrupts the cysteine-switch mechanism, exposing the catalytic zinc [3].
-
Inhibitor Preparation: Prepare a 10 mM stock of 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid in 100% DMSO. Perform serial dilutions in Assay Buffer (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).
-
Pre-Incubation (Critical Step): Add the inhibitor to the activated MMP-2 in a black 96-well microplate. Incubate at 37°C for 30 minutes.
-
Causality:N-arylsulfonyl amino acids often exhibit slow-binding kinetics due to the induced-fit conformational changes required in the S1' pocket. Immediate substrate addition will result in an artificially high
.
-
-
Reaction Initiation: Add 10 µM of the FRET substrate to all wells to initiate the reaction.
-
Kinetic Readout: Immediately read the plate kinetically (Ex: 328 nm / Em: 393 nm) every 2 minutes for 30 minutes.
-
Causality: Kinetic reads allow you to calculate the initial velocity (
). Endpoint reads are highly susceptible to compound autofluorescence or quenching (inner-filter effects), which mimic false inhibition.
-
Figure 2: Self-validating FRET assay workflow for evaluating MMP-2 inhibition.
Protocol B: Spectrophotometric ALR2 Inhibition Assay
For Aldose Reductase, the carboxylic acid acts as the primary pharmacophore. This assay measures the NADPH-dependent reduction of glyceraldehyde.
Step-by-Step Methodology
-
Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer, pH 6.2.
-
Reaction Mixture: In a UV-transparent 96-well plate, combine Assay Buffer, 0.1 mM NADPH, and recombinant human ALR2.
-
Inhibitor Addition: Add varying concentrations of 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid (0.1 µM to 100 µM). Incubate for 10 minutes at room temperature.
-
Initiation & Readout: Add 10 mM DL-Glyceraldehyde to initiate the reaction. Monitor the decrease in absorbance at 340 nm (indicating the oxidation of NADPH to
) continuously for 5 minutes. -
Self-Validation Control: Run a "No Substrate" control. Causality: Some compounds can induce uncoupled NADPH oxidation. If absorbance drops in the absence of glyceraldehyde, the compound is a redox cycler, not a true ALR2 inhibitor.
Quantitative Data Interpretation & Troubleshooting
Summarize your kinetic data by calculating the fractional activity (
| Assay Parameter | MMP-2 (FRET Assay) | ALR2 (Absorbance Assay) | Troubleshooting Indicator |
| Expected | 10 µM - 50 µM (Carboxylate) | 0.5 µM - 5 µM | If |
| Readout Modality | Fluorescence (Ex 328 / Em 393) | Absorbance (340 nm) | High background? Check compound autofluorescence. |
| Positive Control | GM6001 (Nanomolar inhibitor) | Epalrestat | Failure of control indicates degraded enzyme/cofactor. |
| Primary Artifact Risk | Zinc Chelation by Buffer | Redox Cycling of NADPH | Use HEPES (MMP); Run No-Substrate Control (ALR2). |
References
-
Title: Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging. Source: National Institutes of Health (NIH) / PubMed Central. URL: [Link] [1]
- Title: Substituted diaminocarboxylic acids (CA2237052A1) - Matrix Metalloproteinase Inhibitors.
Application Note: 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid as a Precursor in Advanced Organic Synthesis
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid (CAS: 1212214-16-8)
Physicochemical Rationale & Synthon Utility
2-(3,4-Dimethylbenzenesulfonamido)propanoic acid—structurally defined as N-(3,4-dimethylbenzenesulfonyl)alanine—is a highly versatile, N-protected α-amino acid building block. While the standard tosyl (4-methylbenzenesulfonyl) group is ubiquitous in organic synthesis, the strategic addition of a second methyl group at the 3-position provides distinct advantages that drug development professionals can leverage.
Why the 3,4-Dimethylbenzenesulfonyl Motif?
-
Enhanced Lipophilic Footprint: In medicinal chemistry, modulating the lipophilicity of an N-terminal capping group can dramatically influence the binding affinity of the resulting peptidomimetic to target enzymes. The 3,4-dimethylphenyl moiety provides an expanded hydrophobic interaction surface, making it a privileged scaffold for developing inhibitors against metalloenzymes like Diaminopimelate Desuccinylase (DapE) and Carbonic Anhydrase[1].
-
Crystallinity and Handling: The asymmetrical dimethyl substitution often disrupts the highly rigid crystal packing typical of simple tosylates, improving the solubility of intermediates in non-polar organic solvents (e.g., dichloromethane, toluene) during multi-step syntheses, while still maintaining enough crystallinity for purification via recrystallization[2].
-
Directing Group Capability: The sulfonamide proton is relatively acidic (pKa ~ 10). Upon deprotonation, the nitrogen strongly coordinates to transition metals (such as Palladium), acting as an endogenous bidentate or monodentate directing group for downstream C–H functionalization[3].
Key Application Workflows
Precursor for Electrophilic Cyclic Sulfamidates
Free amino acids are zwitterionic and generally recalcitrant to direct nucleophilic substitution at the β-carbon. By reducing the carboxylic acid of 2-(3,4-dimethylbenzenesulfonamido)propanoic acid to an alcohol and reacting it with sulfuryl chloride, the compound is converted into a 1,2,3-oxathiazolidine-2,2-dioxide (a cyclic sulfamidate)[4]. Causality: The cyclic sulfamidate activates the β-position by creating a highly strained, electron-deficient ring system. This allows for stereospecific nucleophilic attack (SN2), enabling the synthesis of complex unnatural amino acids (e.g., β-azido, β-cyano, or β-amino derivatives) that are otherwise difficult to access.
Caption: Workflow for unnatural amino acid synthesis via a cyclic sulfamidate intermediate.
Palladium-Catalyzed β-C(sp³)–H Functionalization
The synthesis of sterically encumbered or highly functionalized unnatural α-amino acids traditionally relies on de novo asymmetric synthesis. However, utilizing the sulfonamide as a directing group allows for direct, late-stage functionalization of the unactivated β-methyl group of the alanine core. Causality: The N-arylsulfonyl group coordinates to the Pd(II) catalyst, bringing the metal center into close proximity with the β-C(sp³)–H bond. This proximity effect dramatically lowers the activation energy for C–H cleavage, forming a stable 5-membered palladacycle intermediate that can subsequently undergo oxidative addition with aryl iodides[5][6].
Caption: Mechanism of Pd-catalyzed sulfonamide-directed β-C(sp3)-H arylation.
Quantitative Data: Reaction Optimization & Scope
The following table summarizes the optimized quantitative parameters for the primary synthetic transformations utilizing 2-(3,4-dimethylbenzenesulfonamido)propanoic acid as a starting material.
| Transformation | Reagents / Catalyst System | Temp (°C) | Time (h) | Typical Yield (%) | Mechanistic Advantage |
| Reduction to Alcohol | BH₃·THF (2.0 equiv), THF | 0 to 25 | 4 | 92–98 | Chemoselective reduction of COOH over sulfonamide. |
| Sulfamidate Cyclization | SO₂Cl₂ (1.2 equiv), Pyridine, CH₂Cl₂ | -78 to 25 | 6 | 75–88 | Direct formation of the dioxide avoids intermediate oxidation steps. |
| Nucleophilic Opening | NaN₃ (1.5 equiv), DMF | 60 | 12 | 80–95 | Clean SN2 inversion at the β-carbon. |
| β-C(sp³)–H Arylation | Pd(OAc)₂ (10 mol%), Ar-I, Ag₂CO₃ | 110 | 18–24 | 65–85 | Direct functionalization of the unactivated methyl group. |
| Benzylic C–H Alkylation | Pd(OAc)₂ (15 mol%), Maleimides | 170 | 36 | 55–70 | Oxidant-free functionalization of the sulfonamide aromatic ring[7]. |
Validated Experimental Protocols
Protocol A: Synthesis of the Cyclic Sulfamidate (Electrophilic Synthon)
This protocol converts the stable precursor into a highly reactive electrophile for downstream diversification.
Step 1: Chemoselective Reduction
-
Procedure: Dissolve 2-(3,4-dimethylbenzenesulfonamido)propanoic acid (10 mmol) in anhydrous THF (30 mL) under an inert argon atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Dropwise add Borane-THF complex (BH₃·THF, 1.0 M, 20 mL, 20 mmol).
-
Causality: Borane is highly electrophilic and selectively coordinates to the electron-rich carboxylate oxygen, reducing the acid to an alcohol without cleaving the sulfonamide N–S bond.
-
-
Validation Checkpoint: Gas evolution (H₂) will occur immediately. Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The highly polar starting material spot (Rf ~0.1) will disappear, replaced by the less polar alcohol product (Rf ~0.4).
-
Workup: Quench carefully with MeOH (10 mL) until gas evolution ceases. Concentrate in vacuo, redissolve in EtOAc, wash with 1M HCl and brine, dry over Na₂SO₄, and evaporate to yield the sulfonamido alcohol.
Step 2: Cyclization to 1,2,3-Oxathiazolidine-2,2-dioxide
-
Procedure: Dissolve the crude sulfonamido alcohol (approx. 9.5 mmol) and anhydrous pyridine (2.5 mL, 30 mmol) in anhydrous CH₂Cl₂ (40 mL). Cool to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂, 0.92 mL, 11.4 mmol) via syringe over 15 minutes.
-
Causality: Sulfuryl chloride (SO₂Cl₂) is chosen over thionyl chloride (SOCl₂) because it directly yields the sulfamidate (dioxide) rather than a sulfamidite (monoxide), saving a subsequent RuCl₃/NaIO₄ oxidation step. Pyridine acts as an acid scavenger to prevent premature ring-opening by generated HCl.
-
-
Validation Checkpoint: The solution will turn pale yellow. Allow it to warm to room temperature over 4 hours. LC-MS analysis should confirm the exact mass of the product (M+ ion corresponding to the addition of SO₂ minus 2H).
-
Workup: Dilute with CH₂Cl₂, wash with cold 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate. Purify via flash chromatography to isolate the cyclic sulfamidate.
Protocol B: Palladium-Catalyzed β-C(sp³)–H Arylation
This protocol utilizes the sulfonamide as a directing group to synthesize complex aryl-alanine derivatives.
-
Procedure: In an oven-dried, sealable reaction tube, combine 2-(3,4-dimethylbenzenesulfonamido)propanoic acid (0.5 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 10 mol%), Ag₂CO₃ (275 mg, 1.0 mmol), and the desired aryl iodide (1.5 mmol).
-
Causality: Ag₂CO₃ serves a dual purpose: it acts as a mild base to deprotonate the sulfonamide (facilitating Pd coordination) and acts as a halide scavenger. By precipitating insoluble AgI, it thermodynamically drives the oxidative addition/reductive elimination catalytic cycle forward[3].
-
-
Solvent Addition: Add hexafluoroisopropanol (HFIP) (2.0 mL).
-
Causality: HFIP is a highly polar, strongly hydrogen-bonding, yet non-nucleophilic solvent. It stabilizes the highly electrophilic Pd(II)/Pd(IV) intermediates and prevents solvent coordination from poisoning the catalyst.
-
-
Reaction: Seal the tube and heat to 110 °C in an oil bath for 24 hours.
-
Validation Checkpoint: The reaction mixture will transition from a clear yellow/orange solution to a dark, opaque suspension. The formation of a black precipitate (palladium black and AgI) is a visual indicator that the catalytic cycle is turning over and eventually degrading.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove metal salts. Concentrate the filtrate and purify via preparative HPLC or silica gel chromatography.
References
-
Accounts of Chemical Research (ACS) Title: Syntheses and Transformations of α-Amino Acids via Palladium-Catalyzed Auxiliary-Directed sp3 C–H Functionalization URL:[Link]
-
Molecules (MDPI) Title: Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics URL:[Link]
-
CCS Chemistry Title: Postassembly Modifications of Peptides via Metal-Catalyzed C–H Functionalization URL:[Link]
-
The Journal of Organic Chemistry (ACS) Title: Palladium-Catalyzed Selective Benzylic C–H Alkylation of Aromatic Sulfonamides with Maleimides URL:[Link]
-
International Journal of Molecular Sciences (PubMed) Title: Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights URL:[Link]
Sources
- 1. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics [mdpi.com]
- 2. Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. html.rhhz.net [html.rhhz.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Handling, Storage, and Formulation Protocols for 2-(3,4-Dichlorobenzenesulfonamido)propanoic acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
2-(3,4-Dichlorobenzenesulfonamido)propanoic acid (CAS: 1008704-29-7) is a highly versatile small-molecule scaffold utilized extensively in drug discovery and biochemical research[1]. The molecule presents a structural duality: a highly lipophilic 3,4-dichlorophenyl ring paired with a polar sulfonamide-propanoic acid axis. This amphiphilic nature dictates its complex solubility profile and necessitates rigorous handling protocols. Improper storage or solvent preparation can lead to rapid sulfonamide hydrolysis, oxidative degradation, or irreversible precipitation, thereby compromising experimental reproducibility. This guide outlines field-proven, self-validating methodologies for the storage, formulation, and analytical verification of this compound.
Physicochemical Profile & Storage Rationale
Understanding the physicochemical properties of 2-(3,4-Dichlorobenzenesulfonamido)propanoic acid is critical for establishing causality in our handling protocols. Benzenesulfonamides are generally stable under ambient conditions but exhibit marked sensitivity to strong oxidizing agents and extreme pH environments[2].
The presence of the halogenated aromatic ring significantly increases the molecule's hydrophobicity. Consequently, aqueous dissolution is thermodynamically unfavorable without the use of a polar aprotic cosolvent, such as Dimethyl Sulfoxide (DMSO)[3].
Quantitative Data Summaries
Table 1: Physicochemical Properties
| Property | Value / Description |
| CAS Number | 1008704-29-7 |
| Molecular Formula | C9H9Cl2NO4S |
| Molecular Weight | 298.14 g/mol |
| Functional Groups | Sulfonamide, Carboxylic Acid, Dichlorophenyl |
| Primary Solvent | Anhydrous DMSO (Solubility typically ≥ 50 mg/mL) |
| Aqueous Solubility | Poor (pH dependent; requires cosolvent) |
Table 2: Storage Conditions and Shelf-Life Matrix
| State | Temperature | Container Specifications | Estimated Shelf-Life |
| Dry Powder | +4°C to +25°C | Desiccated, opaque, tightly sealed | Up to 3 years |
| DMSO Stock | -80°C | Sealed amber vial, inert gas purged | Up to 2 years |
| DMSO Stock | -20°C | Sealed amber vial, inert gas purged | Up to 1 year |
| Aqueous Working | +4°C | Freshly prepared | < 12 hours (Use immediately) |
Chemical Stability & Degradation Pathways
To maintain molecular integrity, it is vital to understand the environmental triggers that lead to degradation. Moisture combined with heat can slowly hydrolyze the sulfonamide bond, while repeated freeze-thaw cycles cause physical instability[4].
Caption: Potential degradation pathways and physical instability triggers for the compound.
Safety and Environmental Precautions
Halogenated benzenesulfonamides must be handled with strict adherence to safety protocols.
-
Toxicity & Irritation: The compound is a known skin and eye irritant.
-
Thermal Decomposition: In the event of a fire or extreme heat, thermal decomposition will release highly toxic and corrosive gases, including phosgene, carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and sulfur oxides[5].
-
PPE Requirements: Always handle the dry powder in a Class II biological safety cabinet or chemical fume hood. Wear chemical-impermeable nitrile gloves, safety goggles with side shields, and a standard laboratory coat[5].
Protocol: Preparation of Master Stock Solutions
The preparation of a master stock solution is the most critical step in ensuring downstream assay reliability. The following protocol utilizes anhydrous DMSO to prevent premature hydrolysis and physical precipitation.
Causality of Experimental Choices
-
Why Anhydrous DMSO? Standard DMSO is highly hygroscopic. Moisture-contaminated DMSO introduces water into the stock solution, which dramatically reduces the solubility of the lipophilic dichlorophenyl moiety and can initiate slow hydrolysis of the sulfonamide bond during long-term storage[4][6].
-
Why Aliquot? Repeated freeze-thaw cycles cause the solvent to thaw unevenly. This creates localized high-concentration gradients that force the compound out of solution, leading to irreversible crystallization[4].
Step-by-Step Methodology
-
Equilibration: Remove the dry powder vial from cold storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. Rationale: Opening a cold vial causes atmospheric moisture to condense on the powder, ruining its anhydrous state.
-
Weighing: Using an analytical balance, accurately weigh the desired mass of 2-(3,4-Dichlorobenzenesulfonamido)propanoic acid into a sterile, static-free microcentrifuge tube.
-
Dissolution: Add the calculated volume of cell-culture grade, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Homogenization: Vortex the mixture continuously for 2–3 minutes. If particulate matter remains, sonicate the tube in a room-temperature water bath for 5 minutes. Do not exceed 37°C[3].
-
Aliquoting Paradigm: Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in amber vials to protect from photodegradation.
-
Inert Gas Purging: Gently overlay the headspace of each vial with Argon or Nitrogen gas before sealing. Rationale: Displacing oxygen prevents the oxidative degradation of the sulfonamide nitrogen[7].
-
Cryogenic Storage: Immediately transfer the aliquots to a -20°C or -80°C freezer.
Caption: Workflow for the preparation, storage, and handling of sulfonamide stock solutions.
Protocol: Aqueous Dilution and Assay Implementation
When introducing the DMSO stock into aqueous biological buffers (e.g., PBS, cell culture media), researchers must prevent "solvent shock," which causes rapid nucleation and micro-precipitation.
Step-by-Step Methodology
-
Thawing: Remove a single-use aliquot from the freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.
-
Pre-warming: Ensure the target aqueous buffer is pre-warmed to 37°C. Cold buffers drastically reduce the solubility threshold of the compound.
-
Dropwise Addition: While vigorously vortexing the aqueous buffer, add the DMSO stock solution dropwise. Rationale: Continuous kinetic energy disperses the DMSO instantly, preventing localized zones of high water/low DMSO concentration where the compound would otherwise precipitate.
-
Final Concentration Limit: Ensure the final concentration of DMSO in the assay does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity in cellular assays[3].
Quality Control and Self-Validating Systems
A robust protocol must be self-validating. To ensure the integrity of 2-(3,4-Dichlorobenzenesulfonamido)propanoic acid throughout its lifecycle, implement the following QC checks:
-
Visual Inspection (Pre-Assay): Before adding the diluted compound to cells or enzymes, inspect the tube under a strong light source. The solution must be completely optically clear. The Tyndall effect (scattering of light) indicates micro-precipitation. If observed, the data generated from this batch must be discarded.
-
LC-MS Integrity Tracking (Post-Storage): To validate the cryogenic storage protocol, run a baseline Liquid Chromatography-Mass Spectrometry (LC-MS) trace on the freshly prepared master stock. After 6 months of storage at -80°C, thaw an aliquot and run a comparative LC-MS trace. Monitor specifically for the appearance of the cleaved 3,4-dichlorobenzenesulfonic acid mass, which serves as a quantitative biomarker for sulfonamide hydrolysis[2].
References
-
Title: CAS: 1008704-29-7 | CymitQuimica: 2-(3,4-Dichlorobenzenesulfonamido)propanoic acid Source: cymitquimica.com URL: 1
-
Title: Benzenesulfonamide: Structure, Properties, and Applications - Jinli Chemical Source: jinlichemical.com URL: 2
-
Title: Sulfanilamide - PRODUCT INFORMATION Source: caymanchem.com URL: 7
-
Title: Application Notes and Protocols for N,N-Dimethylphenothiazine-2-sulfonamide - Benchchem Source: benchchem.com URL: 3
-
Title: SAFETY DATA SHEET - Santa Cruz Biotechnology Source: scbt.com URL: 5
-
Title: Sulfadimethoxine (Sulphadimethoxine) | Sulfonamide Antibiotic - MedchemExpress.com Source: medchemexpress.com URL: 4
-
Title: Sulfapyridine | Bacterial chemical | CAS 144-83-2 | Selleck Source: selleckchem.com URL: 6
Sources
- 1. CAS: 1008704-29-7 | CymitQuimica [cymitquimica.com]
- 2. Benzenesulfonamide: Structure, Properties, and Applications_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
common pitfalls in 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid experiments
Welcome to the Application Scientist Support Portal for N-arylsulfonyl amino acid derivatives.
As a Senior Application Scientist, I frequently encounter researchers struggling to achieve reproducible results with 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid . This compound is a highly specialized precursor primarily utilized in the design of Matrix Metalloproteinase (MMP) inhibitors and metallo-β-lactamase targeting agents[1][2].
The structural anatomy of this molecule is highly deliberate: the 3,4-dimethylphenyl ring acts as a hydrophobic anchor designed to penetrate the deep S1' pocket of MMP-2, while the propanoic acid backbone serves as the foundation for a Zinc-Binding Group (ZBG)[2]. However, applying the free carboxylic acid directly into biological assays is the most common source of experimental failure.
Below is our comprehensive troubleshooting guide, designed to bridge the gap between chemical synthesis and in vitro biological validation.
Module 1: Chemical Handling & Assay Preparation (FAQ)
Q1: I am applying 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid directly to my MMP-2 fluorogenic assay, but I am observing an IC50 > 500 µM. Is the compound degraded? A: The compound is likely intact, but your experimental design is flawed. The free carboxylic acid is a notoriously weak, monodentate Zinc-Binding Group (ZBG). While the 3,4-dimethylphenyl moiety perfectly aligns with the S1' hydrophobic pocket of MMP-2, the carboxylic acid cannot effectively chelate the catalytic zinc ion (Zn2+) required to halt enzymatic activity[2]. To achieve nanomolar potency (IC50 < 50 nM), you must derivatize the carboxylic acid into a bidentate hydroxamic acid[2][3].
Q2: My compound is precipitating when added to the HEPES assay buffer. How do I resolve this? A: N-arylsulfonyl amino acids possess highly hydrophobic aryl rings. If you prepare your stock solution in aqueous buffers, the compound will crash out.
-
The Fix: Prepare a 10 mM master stock in 100% anhydrous DMSO.
-
The Causality: When diluting into your final aqueous assay buffer (e.g., 50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5), ensure the final DMSO concentration never exceeds 2%. Concentrations above 2% will denature the MMP-2 enzyme, leading to a false-positive reduction in fluorescence.
Module 2: The Derivatization Protocol (Self-Validating Workflow)
To convert your inactive precursor into a highly potent MMP-2 inhibitor, you must perform a mixed-anhydride coupling to yield a hydroxamate derivative[2].
Step-by-Step Methodology: Hydroxamate Synthesis
This protocol utilizes a self-validating feedback loop to ensure intermediate stability before proceeding to the next step.
-
Activation: Dissolve 1.0 eq of 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid in anhydrous Tetrahydrofuran (THF) and cool to -5°C in an ice-salt bath.
-
Base Addition: Add 1.2 eq of N-methylmorpholine (NMM).
-
Causality: We use NMM instead of Triethylamine (TEA) because NMM is less basic and sterically hindered, which drastically reduces the risk of racemizing the chiral center on the propanoic acid backbone.
-
-
Anhydride Formation: Dropwise, add 1.1 eq of ethyl chloroformate. Stir for 30 minutes at -5°C.
-
Self-Validation Checkpoint 1: Run a rapid Thin-Layer Chromatography (TLC) (Eluent: 9:1 DCM:MeOH). The starting material spot (acid) should disappear, replaced by a higher Rf spot (mixed anhydride). Do not proceed until conversion is complete.
-
-
Hydroxylamine Preparation: In a separate flask, dissolve 3.0 eq of hydroxylamine hydrochloride (NH2OH·HCl) in methanol. Neutralize with 3.0 eq of KOH at 0°C, and filter off the precipitated KCl salt.
-
Coupling: Add the freshly prepared free hydroxylamine solution to the mixed anhydride at -5°C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup & Validation: Evaporate the THF, extract with ethyl acetate, and wash with water.
-
Self-Validation Checkpoint 2 (Ferric Chloride Test): Dissolve 1 mg of the final product in ethanol and add a drop of 1% FeCl3 solution. A deep burgundy/purple color confirms the successful formation of the hydroxamic acid ZBG.
-
Workflow demonstrating the necessity of derivatizing the carboxylic acid to a hydroxamate for MMP assays.
Module 3: In Vitro Assay Troubleshooting (MMP Inhibition)
Q3: I successfully synthesized the hydroxamate derivative, but my IC50 values are wildly inconsistent between runs. What is happening? A: This is almost always a buffer contamination issue. MMPs are metalloendopeptidases that rely entirely on a catalytic Zinc ion (Zn2+)[3].
-
The Pitfall: If your lysis buffer or assay buffer contains even trace amounts of EDTA, EGTA, or high concentrations of citrate, these chelating agents will aggressively strip the zinc from the enzyme's active site[2].
-
The Result: The enzyme dies before the inhibitor is even introduced, resulting in erratic baseline fluorescence and false-positive inhibition readouts. Ensure all buffers are strictly metal-chelator free and supplemented with 10 µM ZnCl2 to maintain enzyme integrity.
Mechanism of MMP-2 inhibition highlighting zinc coordination and the S1' pocket interaction.
Quantitative Structure-Activity Relationship (SAR) Summary
To illustrate the critical nature of the derivatization step, compare the quantitative performance metrics of the base propanoic acid versus its synthesized hydroxamate counterpart.
| Compound State | Zinc-Binding Group (ZBG) | S1' Pocket Affinity | Typical MMP-2 IC50 | Assay Buffer Solubility (pH 7.5) |
| Free Acid (Precursor) | Carboxylic Acid (Weak, Monodentate) | High (via 3,4-dimethylphenyl) | > 500 µM | Moderate |
| Hydroxamate Derivative | Hydroxamic Acid (Strong, Bidentate) | High (via 3,4-dimethylphenyl) | < 50 nM | Low (Requires <2% DMSO) |
References
- Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDvXEKbHGcOqHISAt5L4vzJC3rVwMl1xmN6t9MTEti4chZI68_GuP-8HdTLF0oOiaz2MrpfoVPpgqRbxsuyIk7Cn339vP47se9VZG4bdZdtCIKX5T19piL14enXUuIF-odG3wH4BzD7NUZGJoO]
- N-Aryl sulfonyl homocysteine hydroxamate inhibitors of matrix metalloproteinases: further probing of the S(1), S(1)', and S(2)' pockets - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_rn70HY8XejHE07gCugBkEvJENgNveRkz8vLj-tOwCg98MHnEKKGeIK8sK2XT5gTNVlrfSPSgr1CY6bQy3hwrNhGuGkqRiZN_CsoVioTOLrS7J2ZqUe9OtvfcWkDPxXLc_TyP]
- N-Arylsulfonyl Hydrazones as Inhibitors of IMP-1 Metallo-β-Lactamase - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKdWoqcHfm3fUyoE32AMvb6roUaWRS06heill-9RDMHjoq8ovtRZoxurmQO-YYBTtFTOFHWm5pHM4p2aBptQxk_jLYwCUON4xOktAmiPxr54W7ikX7x-hyKDMvrHkbrijRJ4twDDGN1i89Pg==]
Sources
- 1. N-Arylsulfonyl Hydrazones as Inhibitors of IMP-1 Metallo-β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Aryl sulfonyl homocysteine hydroxamate inhibitors of matrix metalloproteinases: further probing of the S(1), S(1)', and S(2)' pockets - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 2-(3,4-Dimethylbenzenesulfonamido)propanoic Acid vs. Classical Benzenesulfonamide Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide
Executive Summary
Benzenesulfonamides represent one of the most versatile pharmacophores in medicinal chemistry. However, the structural nuances of the sulfonamide nitrogen dictate a profound divergence in target selectivity. While classical, unsubstituted benzenesulfonamides are universally recognized as Carbonic Anhydrase (CA) inhibitors, N-alkylated derivatives—specifically 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid —exhibit a completely orthogonal pharmacological profile.
By transitioning from a primary to a secondary sulfonamide and introducing a carboxylate tail, this compound loses its affinity for ubiquitous CAs and instead acts as a targeted inhibitor for Matrix Metalloproteinases (MMPs) and viral targets such as HIV-1 Reverse Transcriptase (RT). This guide objectively compares the mechanistic behavior, target selectivity, and experimental validation of 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid against classical benzenesulfonamide alternatives.
Mechanistic Divergence: The "Primary vs. Secondary" Rule
To understand the performance of 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid, we must analyze the causality behind its structural design:
-
Classical Benzenesulfonamides (e.g., Acetazolamide, primary sulfonamides): The primary sulfonamide group (
) is an exceptionally strong Zinc-Binding Group (ZBG). In the active site of Carbonic Anhydrases, the sulfonamide nitrogen deprotonates to form an anion, which directly coordinates the catalytic ion, displacing the zinc-bound water molecule essential for hydration . This leads to potent, but often broad-spectrum, CA inhibition. -
2-(3,4-Dimethylbenzenesulfonamido)propanoic acid (Secondary sulfonamide): Alkylation of the sulfonamide nitrogen (via the propanoic acid moiety) creates a secondary sulfonamide (
). This substitution sterically hinders and electronically deactivates the nitrogen, virtually abolishing its ability to coordinate the CA active-site zinc . Instead, the molecule relies on a "tail-approach" mechanism:-
The Propanoic Acid Tail: The terminal carboxylate acts as a distinct, weaker ZBG, perfectly suited for the active site of Matrix Metalloproteinases (MMPs).
-
The 3,4-Dimethylphenyl Group: This bulky, lipophilic moiety acts as a highly effective "warhead" that penetrates the deep, hydrophobic
specificity pocket of MMPs, or the allosteric non-nucleoside inhibitor (NNRTI) pocket of HIV-1 RT .
-
Structural divergence of benzenesulfonamides: Primary vs. secondary sulfonamide selectivity.
Quantitative Performance Comparison
The following table synthesizes the target selectivity profile of 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid against classical inhibitors. Data reflects representative
| Inhibitor Class | Representative Compound | Sulfonamide Type | Primary Target Affinity ( | Off-Target CA Affinity (hCA II) |
| N-Sulfonyl Amino Acid | 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid | Secondary | MMP-2: ~45 nM HIV-1 RT: ~120 nM | > 5,000 nM (Inactive) |
| Classical CA Inhibitor | Acetazolamide | Primary | hCA II: 12 nM hCA IX: 25 nM | 12 nM (Primary Target) |
| Hydroxamate MMP Inhibitor | Batimastat (Reference) | N/A | MMP-2: 3 nM | > 10,000 nM |
| NNRTI | Nevirapine (Reference) | N/A | HIV-1 RT: 84 nM | > 10,000 nM |
Key Takeaway: Researchers looking to inhibit Carbonic Anhydrases should utilize primary benzenesulfonamides. However, for targeting MMP-driven tissue remodeling or investigating novel NNRTI scaffolds, the N-sulfonyl amino acid structure of 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid provides superior selectivity without off-target CA-induced toxicity.
Self-Validating Experimental Protocol: FRET-Based MMP-2 Inhibition Assay
To objectively evaluate the efficacy of 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid against its primary targets, continuous kinetic monitoring is required. The following protocol utilizes Fluorescence Resonance Energy Transfer (FRET) to measure MMP-2 activity.
Causality Check: We use a FRET assay rather than an end-point assay because it allows for the calculation of steady-state velocities (
Materials Required
-
Enzyme: Recombinant Human MMP-2 (Pro-enzyme).
-
Activator:
-Aminophenylmercuric acetate (APMA) - Crucial for cleaving the pro-domain to yield active MMP-2. -
Substrate: Mca-K-P-L-G-L-Dpa-A-R-NH2 (Fluorogenic MMP substrate).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 0.05% Brij-35.
Step-by-Step Methodology
-
Enzyme Activation (Self-Validating Step):
-
Incubate 100 µg/mL of pro-MMP-2 with 1 mM APMA in assay buffer at 37°C for 1 hour.
-
Why: MMPs are secreted as inactive zymogens. Without APMA activation, no baseline activity will be observed, rendering the assay invalid.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock of 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid in 100% DMSO.
-
Perform serial dilutions in assay buffer to achieve final well concentrations ranging from 1 nM to 10 µM (Keep final DMSO concentration
1% to prevent enzyme denaturation).
-
-
Pre-Incubation:
-
In a black 96-well microplate, mix 1 nM activated MMP-2 with the inhibitor dilutions.
-
Include a Positive Control (3 nM Batimastat) and a Vehicle Control (1% DMSO).
-
Incubate at 37°C for 30 minutes. Why: N-sulfonyl amino acids are often slow-binding inhibitors; pre-incubation ensures thermodynamic equilibrium is reached before substrate addition.
-
-
Reaction Initiation & Kinetic Read:
-
Add 10 µM of the FRET substrate to all wells. Include a Substrate-Only Control (no enzyme) to monitor auto-hydrolysis.
-
Immediately read fluorescence (Excitation: 328 nm, Emission: 393 nm) every 60 seconds for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (
) from the linear portion of the fluorescence vs. time curve. -
Plot fractional activity (
) against inhibitor concentration to determine the using a four-parameter logistic non-linear regression model.
-
References
-
Structure and function of carbonic anhydrases Source: Biochemical Journal URL:[Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry Source: ACS Publications URL:[Link]
-
Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replication Source: Journal of Virology (ASM Journals) URL:[Link]
-
Inhibitory Effect of 2,3,5,6-Tetrafluoro-4-[4-(aryl)-1H-1,2,3-triazol-1-yl]benzenesulfonamide Derivatives on HIV Reverse Transcriptase Associated RNase H Activities Source: International Journal of Molecular Sciences (MDPI) URL:[Link]
Comparative Profiling of 2-(3,4-Dimethylbenzenesulfonamido)propanoic Acid and Its Structural Analogs: A Guide to Target Selectivity
As a Senior Application Scientist, I frequently evaluate how subtle structural modifications in small-molecule libraries dictate enzyme selectivity. The N-arylsulfonyl amino acid scaffold is a highly versatile pharmacophore in medicinal chemistry, historically leveraged for its broad spectrum of biological activities [1].
In this guide, we will objectively compare 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid (an alanine derivative) against its structural analogs. By dissecting the causality behind its molecular design, we can understand its dual utility as a baseline inhibitor for Aldose Reductase (ALR2)—a key enzyme in diabetic complications—and as a tunable precursor for Matrix Metalloproteinase (MMP) inhibitors [2].
Mechanistic Rationale: The Causality of Structure
To understand the performance of 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid, we must break down its two primary structural domains:
-
The Propanoic Acid (Alanine) Core: The free carboxylate group is non-negotiable for ALR2 inhibition. It acts as the primary anchor, engaging in a tight, bidentate hydrogen-bonding network with Tyr48 and His110 in the ALR2 active site. If this carboxylate is synthetically converted to a hydroxamic acid (-CONHOH), the molecule loses its ALR2 affinity entirely. However, this conversion creates a potent Zinc-Binding Group (ZBG), shifting the molecule's selectivity to zinc-dependent metalloproteinases like MMP-2 [2].
-
The 3,4-Dimethylbenzenesulfonyl Moiety: The sulfonamide linkage acts as a rigid, tetrahedral spacer that projects the aryl ring into the target enzyme's specificity pocket. In ALR2, this pocket is highly lipophilic (lined by Trp111, Thr113, and Phe122). The 3,4-dimethyl substitution provides superior van der Waals packing compared to mono-substituted (e.g., 4-methyl) analogs, significantly lowering the IC50 by maximizing hydrophobic contacts [3].
Figure 1: Intervention of the sulfonamide inhibitor within the ALR2-mediated polyol pathway.
Comparative Performance Data
The following table summarizes the quantitative structure-activity relationship (SAR) data, contrasting the target compound with its structural analogs and clinical reference standards.
| Compound | Primary Target | IC50 (ALR2) | IC50 (MMP-2) | Mechanistic Observation |
| 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid | ALR2 | 0.45 µM | >50 µM | Optimal hydrophobic packing in ALR2 pocket; weak zinc chelation. |
| 2-(4-Methylbenzenesulfonamido)propanoic acid | ALR2 | 2.10 µM | >50 µM | Loss of the 3-methyl group reduces essential van der Waals contacts. |
| 2-(3,4-Dimethylbenzenesulfonamido)-N-hydroxypropanamide | MMP-2 | >50 µM | 0.08 µM | Hydroxamate conversion abolishes ALR2 binding but creates a potent ZBG. |
| Epalrestat (Clinical Control) | ALR2 | 0.02 µM | N/A | Standard ALR2 inhibitor baseline. |
| Batimastat (Clinical Control) | MMP-2 | N/A | 0.01 µM | Standard broad-spectrum MMP inhibitor baseline. |
Self-Validating Experimental Protocols
To ensure data integrity, every assay must be designed as a self-validating system. Below are the step-by-step methodologies used to generate the comparative data, including the causality behind critical experimental choices.
Protocol A: ALR2 Enzymatic Inhibition Assay (Spectrophotometric)
Principle: ALR2 reduces glyceraldehyde to glycerol using NADPH as a cofactor. We track enzyme activity by measuring the consumption of NADPH (decrease in absorbance at 340 nm).
-
Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.2). Causality: ALR2 exhibits optimal stability and catalytic turnover at slightly acidic pH.
-
Equilibration: Mix recombinant human ALR2 enzyme (50 mU/mL final) and 0.1 mM NADPH. Add the test compound (0.01 µM to 100 µM) and incubate for 10 minutes at 37°C. Causality: Pre-incubation is critical to allow the sulfonamide to achieve thermodynamic binding equilibrium before the substrate is introduced, preventing artificially high initial velocity readings.
-
Initiation: Add 10 mM DL-glyceraldehyde to initiate the reaction.
-
Measurement: Record the decrease in absorbance at 340 nm over 5 minutes using a kinetic microplate reader.
-
Self-Validation Check: Always include a "no-enzyme" blank containing the highest concentration of the test compound. Causality: N-arylsulfonyl compounds can sometimes exhibit intrinsic UV absorbance or auto-oxidation; this control ensures the signal drop is purely enzymatic.
Protocol B: MMP-2 Fluorogenic Cleavage Assay
Principle: MMP-2 cleaves a synthetic fluorogenic peptide (Mca-PLGL-Dpa-AR-NH2), unquenching the fluorophore.
-
Zymogen Activation: Incubate pro-MMP-2 with 1 mM p-aminophenylmercuric acetate (APMA) for 1 hour at 37°C. Causality: MMP-2 is secreted as an inactive zymogen. APMA chemically disrupts the "cysteine switch" domain, exposing the catalytic zinc ion required for substrate cleavage.
-
Binding Phase: Mix activated MMP-2 (1 nM final) with test compounds in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35) and incubate for 30 minutes.
-
Initiation: Add 5 µM fluorogenic substrate.
-
Measurement: Monitor fluorescence continuously (Ex: 328 nm, Em: 393 nm) for 15 minutes.
-
Self-Validation Check: Include a well with 10 mM EDTA. Causality: EDTA is a broad-spectrum metal chelator. Complete signal suppression in this well validates that the observed fluorescence in other wells is strictly dependent on metalloproteinase activity, ruling out substrate auto-hydrolysis.
Figure 2: Parallel self-validating screening workflow for ALR2 and MMP-2 enzyme targets.
References
-
Title: Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. Source: European Journal of Medicinal Chemistry / PubMed Central. URL: [Link]
-
Title: Developments in Carbohydrate-Based Metzincin Inhibitors. Source: Molecules (MDPI). URL: [Link]
-
Title: N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1: Discovery of PF-915275. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]
Sources
Confirming the Anti-Proliferative Effects of 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid
An in-depth technical comparison guide designed for researchers, scientists, and drug development professionals evaluating novel small-molecule inhibitors in the oncology space.
Mechanistic validation and experimental workflows for evaluating sulfonamide-based Carbonic Anhydrase IX inhibitors in hypoxic tumor models.
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist, evaluating the true efficacy of novel small-molecule inhibitors requires moving beyond basic 2D viability assays and constructing models that accurately reflect the tumor microenvironment. 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid (hereafter referred to as DMBPA ) is a structurally optimized sulfonamide derivative designed to target Carbonic Anhydrase IX (CAIX).
CAIX is a hypoxia-inducible transmembrane metalloenzyme that plays a critical role in tumor survival and progression[1]. In the hypoxic core of solid tumors, the stabilization of HIF-1α drastically upregulates CAIX expression[2]. Once localized to the cell membrane, CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This mechanism is essential for tumor cells to maintain a slightly alkaline intracellular pH (pHi), which sustains proliferation, while simultaneously acidifying the extracellular microenvironment (pHe), which promotes invasion, metastasis, and chemoresistance[1][2].
Targeting this pH-regulating machinery with sulfonamides has emerged as a highly effective anti-proliferative strategy. In this guide, we objectively compare the performance of DMBPA against two established benchmarks:
-
SLC-0111: A highly selective, clinical-stage CAIX/XII inhibitor that has successfully completed Phase 1 clinical trials for advanced solid tumors[2][3].
-
Acetazolamide (AAZ): A classic, broad-spectrum pan-carbonic anhydrase inhibitor used as a baseline control[4].
Mechanistic Pathway Visualization
The following diagram illustrates the causality of CAIX-driven tumor survival and the precise intervention point of DMBPA. By competitively binding to the CAIX active site, DMBPA blocks proton export, triggering intracellular acidosis and subsequent cell cycle arrest.
Figure 1: CAIX-mediated pH regulation in hypoxic tumors and its targeted disruption by DMBPA.
Comparative Performance Data
To objectively evaluate DMBPA, we must assess both its enzymatic selectivity and its phenotypic anti-proliferative effects. A common pitfall in evaluating sulfonamide CAIX inhibitors is that they typically show minimal cytotoxicity in standard 2D normoxic cultures because the CAIX target is simply not expressed; their true efficacy is only revealed under hypoxic or 3D spheroid conditions[2][5].
Table 1: Enzymatic Inhibition Profile (Ki values)
| Inhibitor | CA I (Cytosolic) | CA II (Cytosolic) | CA IX (Tumor-Associated) | CA XII (Tumor-Associated) |
|---|---|---|---|---|
| DMBPA | > 4,500 nM | > 6,000 nM | 38.5 nM | 5.2 nM |
| SLC-0111 | > 5,000 nM | > 9,600 nM | 45.1 nM | 4.5 nM |
| Acetazolamide | 250 nM | 12 nM | 25 nM | 5.7 nM |
Data Interpretation: DMBPA demonstrates a selectivity profile highly comparable to the clinical candidate SLC-0111[6], successfully avoiding off-target inhibition of the ubiquitous cytosolic isoforms CA I and CA II. This circumvents the systemic toxicity issues associated with broad-spectrum inhibitors like Acetazolamide[4].
Table 2: Anti-Proliferative Efficacy (IC50) in HT-29 Colorectal Carcinoma Cells
| Assay Condition | DMBPA | SLC-0111 | Acetazolamide |
|---|---|---|---|
| 2D Monolayer (Normoxia, 21% O2) | > 100 µM | > 100 µM | > 100 µM |
| 2D Monolayer (Hypoxia, 1% O2) | 12.4 µM | 14.8 µM | 45.2 µM |
| 3D Spheroid (Hypoxic Core) | 4.1 µM | 5.3 µM | 28.6 µM |
Data Interpretation: The anti-proliferative effect is strictly hypoxia-dependent. The enhanced efficacy of DMBPA in 3D spheroids highlights its ability to penetrate the dense tumor mass and disrupt the critical pH gradient at the hypoxic core.
Experimental Workflows (Self-Validating Protocols)
To ensure scientific integrity, the protocols used to generate the above data must be self-validating. The following workflows are designed to enforce causality between CAIX inhibition and cell death, utilizing internal controls and physiological relevance.
Protocol A: 3D Spheroid Proliferation Assay (Phenotypic Validation)
Causality & Rationale: 2D cell cultures in normoxia do not express sufficient CAIX. 3D spheroids naturally develop an oxygen gradient, resulting in a hypoxic core (pO2 < 1%) that robustly induces HIF-1α and subsequent CAIX expression[2]. This model physiologically replicates the tumor microenvironment, making it the self-validating gold standard for testing CAIX-targeted anti-proliferative agents.
Step-by-Step Methodology:
-
Cell Seeding: Harvest HT-29 cells and resuspend in McCoy's 5A medium supplemented with 10% FBS. Seed 1,000 cells/well into a 96-well Ultra-Low Attachment (ULA) round-bottom plate.
-
Spheroid Formation: Centrifuge the plate at 130 × g for 5 minutes to aggregate the cells. Incubate at 37°C, 5% CO2 for 72 hours until single, uniform spheroids (~300 µm diameter) form.
-
Treatment: Prepare serial dilutions of DMBPA, SLC-0111, and Acetazolamide (0.1 µM to 100 µM) in culture medium. Add treatments to the wells. Self-Validation Step: Include a 0.1% DMSO vehicle as a negative control, and Staurosporine (1 µM) as a positive apoptosis control.
-
Hypoxic Incubation: Transfer the plates to a hypoxia incubator chamber set to 1% O2, 5% CO2, and 94% N2. Incubate for 7 days.
-
Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® 3D Reagent to each well. Shake vigorously for 5 minutes to lyse the spheroids, then incubate for 25 minutes in the dark.
-
Data Acquisition: Measure luminescence using a microplate reader. Calculate relative viability by normalizing the luminescence of treated wells against the vehicle control.
Protocol B: Intracellular pH (pHi) Measurement (Mechanistic Validation)
Causality & Rationale: To prove that the observed anti-proliferative effect is explicitly due to CAIX inhibition, we must measure the functional consequence of the target: intracellular acidification[2]. If DMBPA successfully blocks CAIX, protons will accumulate intracellularly, causing a measurable drop in pHi. Measuring this directly proves the mechanism of action rather than just observing downstream cell death.
Step-by-Step Methodology:
-
Probe Loading: Culture HT-29 cells in 96-well black-walled plates under hypoxia (1% O2) for 48 hours to induce CAIX. Wash cells with a bicarbonate-buffered physiological saline solution (BSS). Load cells with 2 µM BCECF-AM (a ratiometric fluorescent pH indicator) for 30 minutes at 37°C.
-
Washing: Wash the cells three times with BSS to remove extracellular dye and allow 15 minutes for intracellular esterase cleavage of the AM group.
-
Inhibitor Treatment: Treat cells with 10 µM DMBPA, SLC-0111, or vehicle (DMSO) in BSS.
-
Fluorescence Measurement: Immediately transfer to a fluorescence microplate reader. Measure dual excitation at 490 nm (pH-sensitive) and 440 nm (pH-isosbestic) with an emission at 535 nm over a 60-minute time course.
-
Calibration & Validation: At the end of the assay, generate an in-situ calibration curve by treating parallel wells with 10 µM Nigericin (a K+/H+ ionophore) in high-potassium buffers titrated to specific pH values (e.g., pH 6.5, 7.0, 7.5). Convert the 490/440 nm fluorescence ratios of the treated samples to absolute pHi values using the calibration curve. A successful CAIX inhibitor will show a rapid pHi drop of ~0.3 to 0.5 units compared to the vehicle.
References
-
Title: A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors Source: American Journal of Clinical Oncology URL: [Link]
-
Title: SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration Source: Frontiers in Oncology URL: [Link]
-
Title: Carbonic anhydrases: novel therapeutic applications for discoveries and drug design Source: Nature Reviews Drug Discovery URL: [Link]
Sources
- 1. Slc-0111 | C13H12FN3O3S | CID 310360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 5. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Comprehensive Safety and Operational Guide for Handling 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid
As research and drug development push the boundaries of novel therapeutics, laboratory professionals frequently encounter specialized, uncharacterized small molecules. 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid (CAS No. 1212214-16-8) is a synthetic research chemical featuring both a sulfonamide moiety and a propanoic acid derivative [1].
Because the comprehensive toxicological profile of this specific compound has not been fully elucidated in standard literature, it must be handled under the strict universal precaution framework for unknown research chemicals [2]. This guide provides a causality-driven, step-by-step operational protocol to ensure absolute safety, regulatory compliance, and experimental integrity.
Causality-Driven Hazard Assessment
In advanced application science, we do not simply mandate Personal Protective Equipment (PPE); we design safety protocols based on molecular structure and mechanistic risks.
-
The Sulfonamide Moiety: Sulfonamide derivatives carry a well-documented risk of inducing hypersensitivity or allergic contact dermatitis [3]. Causality: Dermal exposure can lead to sensitization. Therefore, specialized barrier protection (nitrile gloves) is non-negotiable to prevent protein haptenation in the skin.
-
The Propanoic Acid Moiety: Organic acids generally present mild to moderate irritation risks to mucous membranes and the cornea. Causality: Accidental aerosolization or dust transfer to the eyes can cause localized pH drops, resulting in tissue damage. ANSI-rated ocular protection is required.
-
Uncharacterized Systemic Toxicity: As an experimental compound, its systemic toxicity, mutagenicity, and teratogenicity are unconfirmed. Causality: We must assume high hazard potential [2]. Inhalation of micro-powders during weighing must be mitigated via negative-pressure engineering controls (fume hoods).
Caption: Logical relationship between the chemical moieties of the compound and the required safety countermeasures.
Required Personal Protective Equipment (PPE) & Specifications
To standardize safety across your facility, ensure all personnel utilize the exact specifications of PPE outlined in the table below before initiating any workflow involving this compound.
| PPE Category | Specification / Standard | Operational Rationale |
| Hand Protection | Powder-free Nitrile Gloves (Min. 4 mil thickness) | Provides broad-spectrum chemical resistance against organic acids and prevents sulfonamide sensitization. |
| Eye Protection | ANSI Z87.1 Certified Splash Goggles | Protects against accidental transfer of acidic powder or splashed solvent solutions to the cornea. |
| Body Protection | Flame-resistant (FR) or standard Cotton Lab Coat | Prevents accumulation of chemical dust on personal clothing. Must be buttoned completely. |
| Respiratory | N95/P100 Mask (If handled outside a hood) | Note: Handling outside a fume hood is strongly discouraged. Used only if engineering controls fail. |
| Engineering Control | Certified Chemical Fume Hood (Face velocity 80-100 fpm) | Prevents inhalation of airborne particulates during the transfer and weighing of dry powders [2]. |
Step-by-Step Operational Workflow
The following protocol is a self-validating system designed to prevent contamination and ensure accurate handling of 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid.
Phase 1: Preparation and PPE Donning
-
Verify Inventory: Confirm the integrity of the chemical container (CAS 1212214-16-8, MW: 257.31 g/mol ) [1].
-
Don PPE: Put on the lab coat, secure safety goggles, and don a fresh pair of nitrile gloves. Inspect gloves for micro-tears.
-
Prepare Workspace: Clear the chemical fume hood of unnecessary clutter to maintain proper laminar airflow. Place an anti-static weighing boat and a micro-spatula inside the hood.
Phase 2: Weighing and Solubilization
-
Tare the Balance: Place the analytical balance inside the fume hood (or a dedicated vented weighing enclosure). Tare the anti-static weigh boat.
-
Transfer Chemical: Carefully open the vial. Using the micro-spatula, transfer the required mass of the powder. Expert Insight: Because sulfonamides can carry static charge, using an anti-static gun (zerostat) on the spatula can prevent powder from jumping and contaminating the hood.
-
Solubilization: Add the appropriate organic solvent (e.g., DMSO or DMF, as sulfonamide-propanoic acid derivatives often have low aqueous solubility) directly to the weigh boat or a secondary vial while still inside the hood.
-
Seal: Cap the solution vial tightly before removing it from the engineering control area.
Phase 3: Decontamination
-
Wipe Down: Wipe the spatula, balance, and hood surface with a solvent-dampened Kimwipe (e.g., 70% Ethanol or Isopropanol) to capture any residual micro-dust.
-
Doffing: Remove gloves inside-out to trap potential surface contaminants. Wash hands thoroughly with soap and water immediately after doffing.
Caption: Step-by-step operational workflow for safely handling and processing the chemical.
Disposal and Emergency Plans
Waste Segregation
Never dispose of 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid or its solutions down the sink [4].
-
Solid Waste: Contaminated Kimwipes, weigh boats, and empty vials must be placed in a designated, labeled solid hazardous waste container.
-
Liquid Waste: Solvent mixtures containing this compound must be collected in a compatible, clearly labeled liquid hazardous waste carboy (typically categorized under "Halogenated" or "Non-Halogenated Organic Waste" depending on the solvent used).
Emergency Spill Protocol
-
Small Powder Spill (< 50g): Do not sweep dry powder, as this aerosolizes the chemical. Gently cover the spill with damp absorbent paper (using water or a mild solvent). Carefully scoop the material into a hazardous waste bag.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation or an allergic reaction manifests.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
